2,2-Bis(ethylthio)acetaldehyde

Beschreibung

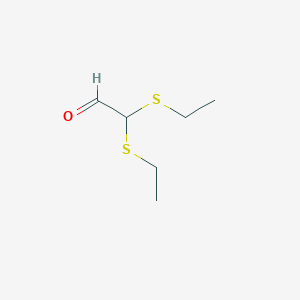

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-bis(ethylsulfanyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS2/c1-3-8-6(5-7)9-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIHIZJTNUIXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C=O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483172 | |

| Record name | 2,2-Bis(ethylthio)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42919-45-9 | |

| Record name | 2,2-Bis(ethylthio)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2,2-Bis(ethylthio)acetaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed methodology for the synthesis, purification, and characterization of 2,2-Bis(ethylthio)acetaldehyde (CAS 42919-45-9), a valuable thioacetal intermediate in organic synthesis.[1][] The primary synthetic route discussed involves a two-step process commencing with the preparation of the key precursor, bromoacetaldehyde diethyl acetal, followed by a nucleophilic substitution reaction with sodium ethanethiolate. This document outlines optimized laboratory protocols, explains the causal reasoning behind experimental choices, and details the analytical techniques required for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in chemical synthesis and drug development, providing a robust framework for the successful preparation and validation of the target compound.

Introduction

2,2-Bis(ethylthio)acetaldehyde is a sulfur-containing organic compound featuring a protected aldehyde functional group in the form of a dithioacetal. This structural motif makes it a versatile building block in synthetic organic chemistry. The thioacetal group is stable under various reaction conditions where a free aldehyde would be reactive, yet it can be readily converted back to the aldehyde or transformed into other functional groups. This dual nature allows it to serve as a precursor in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[3] For instance, enamines derived from bis(ethylthio)acetaldehyde can be alkylated to synthesize pyruvaldehyde α-thioacetals, which are precursors to compounds like norpyrenophorin.[3]

The synthesis of this compound relies on the strategic use of protecting groups and a well-understood nucleophilic substitution reaction. The most common and reliable pathway begins with bromoacetaldehyde diethyl acetal, a more stable and manageable precursor than the highly lachrymatory and unstable bromoacetaldehyde.[4][5] This guide provides a comprehensive walkthrough of this synthetic pathway, from precursor preparation to the rigorous characterization of the final product.

Synthesis Methodology

The synthesis of 2,2-Bis(ethylthio)acetaldehyde is most effectively achieved through a two-stage process. First, a stable bromoacetaldehyde equivalent is prepared, typically bromoacetaldehyde diethyl acetal. Second, this acetal is reacted with a sulfur nucleophile, sodium ethanethiolate, to form the desired dithioacetal.

Stage 1: Synthesis of Bromoacetaldehyde Diethyl Acetal

Bromoacetaldehyde diethyl acetal (2-bromo-1,1-diethoxyethane) is a critical intermediate.[6] Several methods for its preparation have been reported, with a common route involving the bromination of vinyl acetate in the presence of ethanol.[4]

Principle: This reaction proceeds via the addition of bromine across the double bond of vinyl acetate, followed by reaction with ethanol to form the stable acetal. The use of vinyl acetate and ethanol provides the necessary carbon backbone and ethoxy groups in a single, efficient process.[4]

Detailed Protocol: Synthesis of Bromoacetaldehyde Diethyl Acetal

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of vinyl acetate (5 moles) in absolute ethanol (26 moles).[4]

-

Cooling: Cool the solution to approximately -10°C using an ice-salt bath.[4]

-

Bromine Addition: Slowly add bromine (5 moles), previously washed with concentrated sulfuric acid, to the stirred solution over 8-10 hours. Maintain the reaction temperature below 0°C throughout the addition. The slow addition rate is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction Completion: Once the bromine addition is complete, stop the stirring and allow the reaction mixture to stand overnight, gradually warming to room temperature.[4]

-

Work-up: Pour the mixture into ice water. The denser organic layer, containing the product and ethyl acetate, will separate.[4]

-

Washing: Separate the organic layer and wash it twice with cold water and once with a cold 10% sodium carbonate solution to neutralize any remaining acid.

-

Drying: Dry the organic layer over anhydrous calcium chloride.[4]

-

Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 62–63°C/15 mm Hg.[4] The expected yield is typically in the range of 62–64%.[4]

Stage 2: Synthesis of 2,2-Bis(ethylthio)acetaldehyde

Principle: This step involves the nucleophilic substitution of the bromide in bromoacetaldehyde diethyl acetal by the ethanethiolate anion. The reaction is typically carried out in an alcoholic solvent. The diethyl acetal is hydrolyzed in situ or during work-up to reveal the aldehyde functionality, which is immediately protected by the two equivalents of ethanethiol to form the stable dithioacetal.

Detailed Protocol: Synthesis of 2,2-Bis(ethylthio)acetaldehyde

-

Preparation of Sodium Ethanethiolate: In a flask equipped with a stirrer and a reflux condenser, dissolve sodium metal (2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to form sodium ethoxide. Cool the solution in an ice bath.

-

Thiol Addition: Slowly add ethanethiol (2 equivalents) to the sodium ethoxide solution. This exothermic reaction forms the sodium ethanethiolate nucleophile.

-

Addition of Acetal: To the stirred solution of sodium ethanethiolate, add bromoacetaldehyde diethyl acetal (1 equivalent) dropwise, maintaining a low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and pour it into water. Extract the aqueous mixture with diethyl ether or dichloromethane.

-

Washing: Combine the organic extracts and wash them with water and then with brine to remove any residual salts and ethanol.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Purification: The crude product is a pale yellow liquid. Purify it via vacuum distillation.[7]

Characterization of 2,2-Bis(ethylthio)acetaldehyde

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. The following techniques are standard for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides definitive evidence for the structure. The expected signals include a triplet for the aldehyde proton (CHO), a triplet for the methine proton (CH(SEt)₂), two overlapping quartets for the methylene protons (SCH₂), and two overlapping triplets for the methyl protons (CH₃). The splitting patterns arise from the coupling between adjacent non-equivalent protons.[8][9]

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct peaks for each unique carbon atom: the aldehyde carbonyl carbon, the methine carbon, the methylene carbons, and the methyl carbons.

| ¹H NMR Data | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde | CHO | ~9.5 | Triplet (t) |

| Methine | CH(SEt)₂ | ~4.6 | Triplet (t) |

| Methylene | SCH₂CH₃ | ~2.7-2.8 | Quartet (q) |

| Methyl | SCH₂CH₃ | ~1.2-1.3 | Triplet (t) |

| ¹³C NMR Data | Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl | CHO | ~190-200 |

| Methine | CH(SEt)₂ | ~50-60 |

| Methylene | SCH₂CH₃ | ~25-35 |

| Methyl | SCH₂CH₃ | ~10-20 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[10]

-

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. This is a characteristic peak for an aliphatic aldehyde.[11]

-

Aldehyde C-H Stretch: Two weak to medium bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of both is highly indicative of an aldehyde.[11]

-

C-S Stretch: A weak absorption band for the carbon-sulfur bond is expected in the range of 600-800 cm⁻¹.[12][13]

-

Aliphatic C-H Stretch: Strong bands will be present in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the ethyl groups.

| IR Data | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (Aldehyde) | Aldehyde | 2820 & 2720 | Weak-Medium |

| C=O Stretch (Aldehyde) | Aldehyde | 1720 - 1740 | Strong, Sharp |

| C-H Stretch (Aliphatic) | Alkyl | 2850 - 3000 | Strong |

| C-S Stretch | Thioether | 600 - 800 | Weak |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The molecular formula is C₆H₁₂OS₂ with a molecular weight of 164.29 g/mol .[1] An electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 164.

-

Fragmentation Pattern: Common fragmentation pathways for thioacetals include cleavage of the C-S bonds. Loss of an ethylthio radical (•SCH₂CH₃) would result in a fragment at m/z = 103. Further fragmentation of the aldehyde portion is also expected.[14][15]

Safety Precautions

-

Reagents: Bromine is highly corrosive, toxic, and a strong oxidizing agent; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium metal reacts violently with water. Ethanethiol has a very strong and unpleasant odor and should be handled in a fume hood.

-

Intermediates: Bromoacetaldehyde diethyl acetal is a lachrymator (tear-producing agent) and should be handled with care in a fume hood.[4]

-

General: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

This guide details a reliable and well-documented procedure for the synthesis and characterization of 2,2-Bis(ethylthio)acetaldehyde. By following the outlined protocols for the synthesis of the bromoacetaldehyde diethyl acetal intermediate and its subsequent reaction with sodium ethanethiolate, researchers can obtain the target compound in good yield and purity. The described analytical methods—NMR, IR, and MS—provide a comprehensive toolkit for verifying the structural integrity of the final product, ensuring its suitability for further application in organic synthesis.

References

-

PrepChem.com. (n.d.). Preparation of bromoacetaldehyde diethyl acetal. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of bromoacetaldehyde diethyl-acetal. Retrieved from [Link]

- Patsnap. (n.d.). Synthesis method for bromoacetaldehyde diethyl acetal - Eureka.

-

Organic Syntheses. (n.d.). Acetaldehyde, bromo-, diethyl acetal. Retrieved from [Link]

-

Journal of the Chemical Society B. (1971). The infrared and Raman spectra of some thioacetals. Retrieved from [Link]

-

Royal Society of Chemistry. (1971). The infrared and Raman spectra of some thioacetals. DOI:10.1039/J29710002037. Retrieved from [Link]

-

Pearson. (n.d.). Thioacetal Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Journal of the Chemical Society, Chemical Communications. (n.d.). Alkylation of enamines of bis(ethylthio)acetaldehyde: synthesis of norpyrenophorin. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

-

SCIEX. (n.d.). A rapid, high-throughput mass spectrometry method for the quantitation of acetaldehyde in beer. Retrieved from [Link]

-

American Chemical Society. (1983). Direct Preparation of Bromoacetaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN104230677A - Synthesis method for bromoacetaldehyde diethyl acetal.

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

LookChem. (n.d.). Purification of Acetaldehyde - Chempedia. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1983). 2,2-Bis(ethylthio)ethanenitrile: preparation and use as a one or two carbon nucleophile. Retrieved from [Link]

-

MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Using Mass Spectrometry to Detect Ethanol and Acetaldehyde Emissions from a Direct Injection Spark Ignition Engine Operating on. Retrieved from [Link]

- Google Patents. (n.d.). US3816478A - Purification of a material containing aldehyde impurities.

-

National Institute of Standards and Technology. (n.d.). Acetaldehyde - NIST WebBook. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). ethanal low high resolution H-1 proton nmr spectrum of ethanal analysis interpretation. Retrieved from [Link]

-

Pharma Info Source. (n.d.). CAS 42919-45-9 suppliers, 2,2-Bis(ethylthio)acetaldehyde suppliers. Retrieved from [Link]

-

NIH. (n.d.). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC. Retrieved from [Link]

-

PubMed Central. (2024). Identification of acetaldehyde based on plasmonic patterns of a gold nanostructure conjugated with chromophore and H2O2. Retrieved from [Link]

-

PubMed. (1994). Purification of acetaldehyde dehydrogenase and alcohol dehydrogenases from Thermoanaerobacter ethanolicus 39E. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra for acetaldehyde. Retrieved from [Link]

-

Zien Journals Publishing. (2023). Synthesis of acetaldehyde based on acetylene in liquid phase. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Polymer Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Magnetic non-equivalence of acetal protons. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of acetaldehyde diethyl acetal. Retrieved from [Link]

-

Scintila. (n.d.). 2,2-Bis(ethylthio)acetaldehyde. Retrieved from [Link]

-

Richard Turton. (n.d.). Acetaldehyde Production by Ethanol Dehydrogenation. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 3. Alkylation of enamines of bis(ethylthio)acetaldehyde: synthesis of norpyrenophorin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 6. Page loading... [wap.guidechem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. ethanal low high resolution H-1 proton nmr spectrum of ethanal analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr acetaldehyde doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. Thioacetal Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. The infrared and Raman spectra of some thioacetals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. The infrared and Raman spectra of some thioacetals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Elucidation of 2,2-Bis(ethylthio)acetaldehyde

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,2-Bis(ethylthio)acetaldehyde (CAS No. 42919-45-9), a thioacetal derivative of acetaldehyde.[1] Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural confirmation of the molecule. By integrating data from these orthogonal techniques, we present a self-validating methodology for the characterization of complex organic molecules, emphasizing the causality behind experimental choices and the logic of spectral interpretation.

Introduction to 2,2-Bis(ethylthio)acetaldehyde

2,2-Bis(ethylthio)acetaldehyde, with the molecular formula C₆H₁₂OS₂, is a compound of interest due to its core structure, which incorporates a reactive aldehyde functional group protected as a dithioacetal.[1] Thioacetals are pivotal protecting groups in organic synthesis and are also found in various biologically active molecules and materials. Understanding the precise spectroscopic signature of this molecule is fundamental for quality control, reaction monitoring, and metabolite identification in various research and development settings. This guide will walk through the process of confirming its structure by synthesizing data from NMR, IR, and MS.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2,2-Bis(ethylthio)acetaldehyde, both ¹H and ¹³C NMR are employed to map out the complete atomic framework.

Theoretical Principles of NMR

NMR relies on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By irradiating the sample with radio-frequency pulses and detecting the absorption and subsequent relaxation of the nuclei, we can generate a spectrum where the position of the signal (chemical shift, δ) indicates the electronic environment of the nucleus.

Experimental Protocol: ¹H and ¹³C NMR

The following protocol outlines a standard method for acquiring high-resolution NMR spectra.

Rationale for Experimental Choices:

-

Solvent (CDCl₃): Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds. Its deuterium signal is used for field-frequency locking, and it is largely transparent in the ¹H and ¹³C NMR regions, preventing interference with the analyte signals.[2]

-

Internal Standard (TMS): Tetramethylsilane (TMS) is added as an internal standard because its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal.[3] This signal is defined as 0.0 ppm, providing a reliable reference point for all other chemical shifts.[2][3]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,2-Bis(ethylthio)acetaldehyde in 0.6 mL of CDCl₃ in a standard 5 mm NMR tube.

-

Standard Addition: Add a small drop of TMS to the solution.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Subsequently, acquire the ¹³C NMR spectrum. Typical parameters include a 90° pulse angle and a sufficient relaxation delay to ensure quantitative accuracy.

Data Interpretation and Predicted Spectra

Based on the structure, we can predict the following signals:

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

-

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a triplet at a high chemical shift (δ ≈ 9.5 ppm). The splitting into a triplet is due to coupling with the adjacent methine proton (CH).

-

Methine Proton (-S-CH-S-): This proton is adjacent to two sulfur atoms and the aldehyde group. It will be deshielded and is expected to appear as a doublet of quartets (dq) around δ 4.5 ppm. It couples with the aldehyde proton (doublet) and the methylene protons of the ethyl groups (quartet).

-

Methylene Protons (-S-CH₂-CH₃): These protons are adjacent to a sulfur atom and a methyl group. They are expected to appear as a quartet around δ 2.7 ppm due to coupling with the three protons of the methyl group.

-

Methyl Protons (-CH₂-CH₃): These protons are in a standard alkyl environment and are expected to appear as a triplet around δ 1.3 ppm, coupled to the adjacent methylene protons.

The ¹³C NMR spectrum should display four signals, corresponding to the four non-equivalent carbon environments.

-

Carbonyl Carbon (-CHO): The aldehyde carbon is the most deshielded carbon due to the double bond to an electronegative oxygen atom. It is expected to have a chemical shift in the range of δ 190-200 ppm.[2]

-

Methine Carbon (-S-CH-S-): This carbon, bonded to two sulfur atoms, will be significantly deshielded and is predicted to appear around δ 50-60 ppm.

-

Methylene Carbons (-S-CH₂-CH₃): The carbons attached to sulfur will be deshielded compared to a standard alkane, appearing around δ 25-35 ppm.

-

Methyl Carbons (-CH₂-CH₃): These terminal methyl carbons are the most shielded and are expected to appear at the lowest chemical shift, around δ 10-15 ppm.

Tabulated NMR Data (Predicted)

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Signal 1 | -CHO | ~9.5 | Triplet (t) | ~2.5 Hz |

| Signal 2 | -S-CH-S- | ~4.5 | Doublet of Quartets (dq) | J(H-H) ≈ 2.5, 7.5 Hz |

| Signal 3 | -S-CH₂-CH₃ | ~2.7 | Quartet (q) | ~7.5 Hz |

| Signal 4 | -CH₂-CH₃ | ~1.3 | Triplet (t) | ~7.5 Hz |

| ¹³C NMR | Assignment | Predicted δ (ppm) |

| Signal 1 | -CHO | ~195 |

| Signal 2 | -S-CH-S- | ~55 |

| Signal 3 | -S-CH₂-CH₃ | ~30 |

| Signal 4 | -CH₂-CH₃ | ~15 |

Workflow Diagram: NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Theoretical Principles of IR

Different chemical bonds (e.g., C=O, C-H, C-S) vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.[4] An IR spectrum plots the intensity of absorption versus the wavenumber (cm⁻¹), creating a unique "fingerprint" of the molecule's functional groups.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a common sampling technique that requires minimal sample preparation.

Rationale for Experimental Choices:

-

ATR Technique: This method is ideal for liquids and solids. It involves placing the sample directly onto a crystal (often diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, allowing for the acquisition of a high-quality spectrum with no sample prep.

Step-by-Step Methodology:

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of liquid 2,2-Bis(ethylthio)acetaldehyde directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically subtract the background.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Data Interpretation and Predicted Spectrum

The IR spectrum of 2,2-Bis(ethylthio)acetaldehyde will be dominated by absorptions from the aldehyde and alkyl thioether groups.

-

C-H (Aldehyde) Stretch: A key diagnostic feature for aldehydes is the presence of two weak to medium C-H stretching bands, often referred to as a "Fermi doublet," appearing around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C=O (Carbonyl) Stretch: A very strong and sharp absorption band is expected between 1720-1740 cm⁻¹ for a saturated aliphatic aldehyde. This is one of the most prominent peaks in the spectrum.

-

C-H (Alkyl) Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) corresponding to the C-H stretching vibrations of the ethyl groups.

-

C-S Stretch: The carbon-sulfur bonds will produce weak to medium absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Tabulated IR Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960, ~2870 | Strong | C-H (sp³) stretch (ethyl groups) |

| ~2820, ~2720 | Medium, Weak | C-H stretch (aldehyde) |

| ~1730 | Very Strong, Sharp | C=O stretch (aldehyde carbonyl) |

| ~1450, ~1380 | Medium | C-H bend (alkyl groups) |

| ~700 | Weak-Medium | C-S stretch |

Workflow Diagram: IR Analysis

Sources

- 1. scbt.com [scbt.com]

- 2. C-13 nmr spectrum of ethanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. ethanal low high resolution H-1 proton nmr spectrum of ethanal analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr acetaldehyde doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-depth Technical Guide to N-(2-Benzoylphenyl)-L-tyrosine Derivatives as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonists

Disclaimer: The specific CAS number 42919-45-9 provided in the query did not yield direct results in chemical databases. However, extensive research points to a significant class of therapeutic compounds, N-(2-benzoylphenyl)-L-tyrosine derivatives, which are potent and selective PPARγ agonists. This guide provides a comprehensive overview of this chemical family, which is of high interest to researchers in drug development for metabolic diseases.

Introduction

The prevalence of type 2 diabetes has spurred intensive research into novel therapeutic agents that can effectively manage hyperglycemia and hyperlipidemia. One of the most promising targets for such intervention is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipocyte differentiation, lipid metabolism, and insulin sensitization. This technical guide delves into a novel series of N-(2-benzoylphenyl)-L-tyrosine derivatives that have emerged as potent and selective PPARγ agonists, showcasing their potential as next-generation antidiabetic drugs.[1]

Chemical Identity and Physicochemical Properties

This class of compounds is characterized by a central L-tyrosine scaffold, modified with an N-(2-benzoylphenyl) group and various ether-linked side chains. The general structure allows for extensive medicinal chemistry exploration to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Representative N-(2-Benzoylphenyl)-L-tyrosine PPARγ Agonists and their In Vitro Activity

| Compound ID | Structure (Side Chain R) | PPARγ Binding Affinity (pKi) | PPARγ Functional Potency (pEC50) | Reference |

| 18 | -CH₂CH₂-NH-pyridin-2-yl(methyl) | High | Potent | [1] |

| 19 | -CH₂CH₂-NH-CH₂-benzoxazol-2-yl | High | Potent | [1] |

| 20 | -CH₂CH₂-O-(5-methyl-2-phenyloxazol-4-yl) | High | Potent | [1] |

| 16 | -CH₂CH₂-O-(5-methyl-2-pyridin-4-yloxazol-4-yl) | 8.85 | 8.74 | [2] |

| 24 | -CH₂CH₂-(5-methyl-2-(4-methylpiperazin-1-yl)thiazol-4-yl) | 8.66 | 8.89 | [2] |

| 63 | (N-aryl substituent modification) | 8.43 | 9.21 | [3][4] |

Mechanism of Action: PPARγ Agonism

The therapeutic effects of these N-(2-benzoylphenyl)-L-tyrosine derivatives are mediated through their potent and selective agonism of PPARγ. Upon binding to the ligand-binding domain of PPARγ, these compounds induce a conformational change in the receptor. This leads to the recruitment of co-activator proteins and the subsequent transcription of target genes involved in glucose and lipid metabolism.

Figure 1: Simplified signaling pathway of N-(2-benzoylphenyl)-L-tyrosine derivatives via PPARγ activation.

Synthesis and Structure-Activity Relationships (SAR)

These compounds are readily synthesized from L-tyrosine, ensuring a chiral non-racemic product.[1] The modular nature of the synthesis allows for systematic exploration of the structure-activity relationships.

Key SAR Insights:

-

N-Aryl Substituent: The N-(2-benzoylphenyl) moiety was identified as a stable and effective isostere for a chemically labile enaminone group in earlier lead compounds.[1] Modifications to this part of the molecule are generally not well-tolerated, with bioisosteric replacement of one of the phenyl rings being the most successful strategy.[3][4]

-

Phenyl Alkyl Ether Moiety: The side chain attached to the tyrosine hydroxyl group is a critical determinant of potency and solubility. A variety of heterocyclic replacements for the phenyl ring of the phenyloxazole moiety in early compounds led to potent and selective PPARγ agonists with improved aqueous solubility.[2] For instance, replacement with a 4-pyridyl group or a 4-methylpiperazine provided compounds with increased solubility in physiological buffers.[2]

Experimental Protocols

In Vitro PPARγ Binding Assay

This assay quantifies the affinity of a test compound for the PPARγ ligand-binding domain.

Methodology:

-

Preparation of Reagents:

-

Human PPARγ ligand-binding domain (LBD) protein.

-

Radiolabeled ligand (e.g., [³H]-Rosiglitazone).

-

Test compounds at various concentrations.

-

Scintillation proximity assay (SPA) beads.

-

-

Assay Procedure:

-

Incubate the PPARγ LBD with the radiolabeled ligand and varying concentrations of the test compound in a suitable buffer.

-

Add SPA beads, which emit light when the radiolabeled ligand is bound to the receptor.

-

Measure the luminescence using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀).

-

Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Figure 2: Workflow for the in vitro PPARγ binding assay.

In Vivo Efficacy in Animal Models of Type 2 Diabetes

The antihyperglycemic and antihyperlipidemic activity of these compounds has been demonstrated in rodent models of type 2 diabetes.[1]

Methodology:

-

Animal Model: Utilize a relevant animal model, such as the Zucker diabetic fatty (ZDF) rat.

-

Dosing: Administer the test compound orally at a specified dose and frequency (e.g., 3 mg/kg twice daily).[3][4]

-

Monitoring:

-

Measure blood glucose levels regularly.

-

Assess plasma lipid profiles (triglycerides, free fatty acids).

-

-

Endpoint: Determine the ability of the compound to normalize glycemia and improve the lipid profile compared to a vehicle control.

Toxicology and Safety

While detailed toxicology studies are proprietary, the initial publications suggest that these compounds are well-tolerated in animal models. A key advantage of this chemical series is its stability and lack of propensity for racemization in vitro.[1]

Conclusion and Future Directions

The N-(2-benzoylphenyl)-L-tyrosine derivatives represent a promising class of potent and selective PPARγ agonists with significant potential for the treatment of type 2 diabetes.[1][2][3][4] Their robust in vivo efficacy in animal models, coupled with favorable chemical properties, makes them attractive candidates for further preclinical and clinical development. Future research will likely focus on optimizing their pharmacokinetic and safety profiles to identify a lead candidate for human trials.

References

-

Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents. Journal of Medicinal Chemistry, 41(25), 5020-5036. [Link]

-

Collins, J. L., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 2. Structure-activity relationship and optimization of the phenyl alkyl ether moiety. Journal of Medicinal Chemistry, 41(25), 5037-5054. [Link]

-

Cobb, J. E., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent. Journal of Medicinal Chemistry, 41(25), 5055-5069. [Link]

-

ChEMBL (n.d.). Document: N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent. (CHEMBL1131297). ChEMBL. [Link]

Sources

- 1. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 2. Structure-activity relationship and optimization of the phenyl alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Document: N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent. (CHEMBL11... - ChEMBL [ebi.ac.uk]

The Acyl Anion Equivalent in Focus: A Technical Guide to the Umpolung Reactivity of 2,2-Bis(ethylthio)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate chess game of organic synthesis, the ability to reverse the inherent polarity of a functional group—a concept known as "umpolung"—is a powerful strategic advantage. This guide provides an in-depth exploration of 2,2-bis(ethylthio)acetaldehyde, an acyclic dithioacetal that serves as a potent acyl anion equivalent. By temporarily masking the electrophilic nature of an aldehyde's carbonyl carbon, this reagent unlocks a nucleophilic pathway for the formation of crucial carbon-carbon bonds. We will delve into the synthesis, mechanistic underpinnings of its reactivity, and its practical applications in constructing complex molecular architectures, offering field-proven insights and detailed protocols for the discerning synthetic chemist.

Introduction: The Power of Polarity Inversion (Umpolung)

The carbonyl group is a cornerstone of organic chemistry, with its carbon atom being inherently electrophilic due to the polarization of the carbon-oxygen double bond. This dictates its "normal" reactivity with nucleophiles. The concept of umpolung, pioneered by Corey and Seebach, ingeniously circumvents this limitation by transforming the carbonyl carbon into a nucleophilic species.[1][2] This is achieved by converting the carbonyl into a dithioacetal. The resulting C-H bond adjacent to the two sulfur atoms becomes sufficiently acidic to be deprotonated by a strong base, generating a stabilized carbanion that can attack a wide array of electrophiles.[3][4] This masked acyl anion is a versatile tool for forging new carbon-carbon bonds, enabling the synthesis of molecules that are challenging to access through traditional methods.[1]

While cyclic 1,3-dithianes are the most classic examples of this strategy, acyclic dithioacetals like 2,2-bis(ethylthio)acetaldehyde offer a valuable alternative with distinct synthetic utility. This guide will focus specifically on the chemistry of this acyclic reagent.

Synthesis of 2,2-Bis(ethylthio)acetaldehyde: Preparing the Reagent

The preparation of 2,2-bis(ethylthio)acetaldehyde is typically achieved through the reaction of an appropriate glyoxal derivative with ethanethiol. A common precursor is glyoxal diethyl acetal.

Experimental Protocol: Synthesis of 2,2-Bis(ethylthio)acetaldehyde

Objective: To synthesize 2,2-bis(ethylthio)acetaldehyde from a suitable glyoxal precursor.

Materials:

-

Glyoxal diethyl acetal

-

Ethanethiol

-

Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a stirred solution of glyoxal diethyl acetal (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add ethanethiol (2.2 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 equiv).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2,2-bis(ethylthio)acetaldehyde as a yellowish liquid.

The Core of Umpolung: Deprotonation and Acyl Anion Formation

The key to unlocking the umpolung reactivity of 2,2-bis(ethylthio)acetaldehyde lies in the deprotonation of the methine proton, which is rendered acidic by the adjacent sulfur atoms. The pKa of the alpha-proton of a typical aldehyde is around 20, and the presence of two sulfur atoms further increases the acidity, with dithianes having pKa values of approximately 30.[4][5] This allows for facile deprotonation by strong, non-nucleophilic bases.

Mechanism of Deprotonation

The deprotonation is typically carried out using a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.[6][7] The sulfur atoms stabilize the resulting carbanion through a combination of inductive effects and the polarizability of sulfur.[4]

Caption: Reaction pathways of the lithiated dithioacetal with various electrophiles.

Alkylation with Alkyl Halides

The reaction with primary and some secondary alkyl halides proceeds via an S_N2 mechanism to form a new carbon-carbon bond. [8]This is a fundamental method for chain extension.

| Electrophile (R-X) | Product | Typical Conditions | Yield (%) |

| Methyl Iodide | 2,2-Bis(ethylthio)propanal | THF, -78 °C to rt, 2h | 85-95 |

| Benzyl Bromide | 2,2-Bis(ethylthio)-3-phenylpropanal | THF, -78 °C to rt, 3h | 80-90 |

| 1-Bromobutane | 2,2-Bis(ethylthio)hexanal | THF, -78 °C to rt, 4h | 75-85 |

Addition to Aldehydes and Ketones

The lithiated species readily adds to the carbonyl carbon of aldehydes and ketones to form α-hydroxy dithioacetals after an acidic workup. [9]This provides access to valuable 1,2-dioxygenated synthons.

| Carbonyl Compound | Product | Typical Conditions | Yield (%) |

| Benzaldehyde | 2,2-Bis(ethylthio)-1-phenyl-1,2-ethanediol derivative | THF, -78 °C, 2h | 90-98 |

| Cyclohexanone | 1-(1,1-Bis(ethylthio)methyl)cyclohexanol derivative | THF, -78 °C, 3h | 85-95 |

| Acetone | 2,2-Bis(ethylthio)-1-methyl-1,2-ethanediol derivative | THF, -78 °C, 2h | 88-96 |

Ring-Opening of Epoxides

Epoxides are excellent electrophiles for the lithiated dithioacetal, undergoing nucleophilic ring-opening to yield β-hydroxy dithioacetals. [10]The attack generally occurs at the less sterically hindered carbon of the epoxide.

| Epoxide | Product | Typical Conditions | Yield (%) |

| Styrene Oxide | 2,2-Bis(ethylthio)-4-phenyl-3-butanol derivative | THF, -78 °C to 0 °C, 4h | 70-80 |

| Propylene Oxide | 2,2-Bis(ethylthio)-1-pentanol derivative | THF, -78 °C to 0 °C, 3h | 75-85 |

Michael Addition to α,β-Unsaturated Systems

The lithiated dithioacetal can also act as a soft nucleophile and undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors. [11][12]

| Michael Acceptor | Product | Typical Conditions | Yield (%) |

|---|---|---|---|

| Methyl Vinyl Ketone | 5,5-Bis(ethylthio)-4-formyl-2-pentanone | THF, -78 °C, 2h | 70-80 |

| Acrylonitrile | 4,4-Bis(ethylthio)-3-formylbutanenitrile | THF, -78 °C, 3h | 65-75 |

Deprotection: Unveiling the Carbonyl Group

The final and crucial step in this synthetic sequence is the hydrolysis of the dithioacetal to regenerate the carbonyl functionality. This step can be challenging due to the stability of the dithioacetal group. [1]

Mercury(II)-Based Methods

Classically, mercury(II) salts such as HgCl₂ or HgO are used in the presence of a precipitating agent like CaCO₃ in aqueous organic solvents. [13]These methods are highly effective but suffer from the toxicity of mercury compounds.

Objective: To hydrolyze the dithioacetal to the corresponding carbonyl compound using a mercury-based reagent.

Materials:

-

Dithioacetal derivative

-

Mercury(II) chloride (HgCl₂)

-

Calcium carbonate (CaCO₃)

-

Acetonitrile/water mixture (e.g., 9:1)

Procedure:

-

Dissolve the dithioacetal (1.0 equiv) in an acetonitrile/water mixture.

-

Add mercury(II) chloride (2.5 equiv) and calcium carbonate (2.5 equiv) to the solution.

-

Stir the mixture vigorously at room temperature or with gentle heating, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitate.

-

Wash the Celite pad with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the filtrates, wash with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Non-Mercury Deprotection Methods

Due to the environmental and health concerns associated with mercury, several alternative deprotection methods have been developed. These often involve oxidative cleavage of the C-S bonds.

| Reagent System | Typical Conditions | Advantages |

| N-Bromosuccinimide (NBS) | Acetone/water, 0 °C to rt | Mild, readily available reagents |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Aqueous THF, rt | Fast and efficient |

| Cerium(IV) ammonium nitrate (CAN) | Aqueous acetonitrile, 0 °C to rt | Effective for a range of substrates |

| o-Iodoxybenzoic acid (IBX) | DMSO, rt to 50 °C | Metal-free, mild conditions |

Applications in Complex Molecule and Drug Synthesis

The umpolung reactivity of 2,2-bis(ethylthio)acetaldehyde and its derivatives provides a powerful tool for the synthesis of complex natural products and pharmaceutical intermediates. The ability to form new C-C bonds by converting an electrophilic center into a nucleophilic one is particularly valuable in retrosynthetic analysis.

One notable example is the use of an enamine derivative of 2,2-bis(ethylthio)acetaldehyde in the synthesis of norpyrenophorin, a macrodilactone natural product. [14][15][16]The lithiated enamine serves as a key nucleophile for alkylation, demonstrating the versatility of this reagent scaffold.

While direct applications in marketed drugs are often proprietary, the fundamental transformations enabled by this type of umpolung chemistry are integral to the synthetic strategies employed in drug discovery for the construction of complex carbon skeletons.

Conclusion

2,2-Bis(ethylthio)acetaldehyde stands as a testament to the power of umpolung chemistry in modern organic synthesis. Its ability to function as a robust acyl anion equivalent opens up a plethora of possibilities for carbon-carbon bond formation. This guide has provided a comprehensive overview of its synthesis, the generation of its nucleophilic form, its diverse reactivity with electrophiles, and the crucial final step of deprotection. For researchers and professionals in drug development, mastering the application of such reagents is not merely an academic exercise but a practical necessity for the efficient and innovative construction of the complex molecules that drive scientific advancement.

References

-

Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. MDPI. [Link]

-

Recent Progress on the Mild Deprotection of Dithioketals, Dithioacetals, and Oxathiolanes. MDPI. [Link]

-

Developments in the Deprotection of Thioacetals. ResearchGate. [Link]

-

Corey–Seebach reaction. Wikipedia. [Link]

-

Umpolung synthesis - 1,4-Dioxygenated Compounds. University of Calgary. [Link]

-

Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Thioacetal. Wikipedia. [Link]

-

Corey-Seebach Reaction. Organic Chemistry Portal. [Link]

-

In the context of organolithium reagents, how is n-BuLi (n-butyl lithium) utilized in organic synthesis for deprotonation and nucleophilic addition reactions? Proprep. [Link]

-

Alkylation of enamines of bis(ethylthio)acetaldehyde: synthesis of norpyrenophorin. Journal of the Chemical Society, Chemical Communications. [Link]

-

Umpolung Synthesis-1-2dioxygenatedx. University of Calgary. [Link]

- Glyoxal derivatives and method for making the same.

-

Bordwell pKa Table. University of Wisconsin-Madison. [Link]

-

The Reactivity of Epoxides with Lithium 2,2,6,6-Tetramethylpiperidide in Combination with Organolithiums or Grignard Reagents. Organic Chemistry Portal. [Link]

-

Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. Chemitry. [Link]

-

Alkylation of enamines of bis(ethylthio)acetaldehyde: synthesis of norpyrenophorin. Journal of the Chemical Society, Chemical Communications. [Link]

-

Preparation of acetaldehyde diethyl acetal (acetal; diethyl acetal; ethane, 1,1-diethoxy-). PrepChem. [Link]

-

The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

-

Economical and Green Acetaldehyde to Glyoxal Electroorganic Conversion: a Theoretical Study. Biointerface Research in Applied Chemistry. [Link]

-

ALKYLATION OF ENAMINES OF BIS(ETHYLTHIO)ACETALDEHYDE - SYNTHESIS OF NORPYRENOPHORIN. UBC Chemistry. [Link]

-

Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]

-

Thia-Michael Addition in Diverse Organic Synthesis. Croatian Chemical Acta. [Link]

-

How To Use a pKa Table. Master Organic Chemistry. [Link]

-

Alkylation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.org [mdpi.org]

- 3. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Corey-Seebach Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 7. pharmainfosource.com [pharmainfosource.com]

- 8. labotiq.net [labotiq.net]

- 9. Uses of Acetaldehyde in Plastics & Pharma | Advent [adventchembio.com]

- 10. The Reactivity of Epoxides with Lithium 2,2,6,6-Tetramethylpiperidide in Combination with Organolithiums or Grignard Reagents [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Alkylation of enamines of bis(ethylthio)acetaldehyde: synthesis of norpyrenophorin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Guide to the Early Preparative Methods of Thioacetals: From Foundational Chemistry to Synthetic Revolution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Sulfur Analogs of Acetals

In the landscape of organic chemistry, thioacetals hold a significant position as the sulfur analogs of acetals.[1][2] Characterized by a carbon atom bonded to two sulfur moieties, these compounds have proven indispensable for a variety of synthetic transformations.[3] Their stability under both acidic and basic conditions makes them excellent protecting groups for carbonyl compounds.[4] More profoundly, their unique reactivity has enabled a paradigm shift in synthetic design, allowing chemists to reverse the inherent electrophilic nature of a carbonyl carbon—a concept known as "umpolung."[5][6] This guide delves into the early literature, tracing the origins of thioacetal preparation from its discovery to the development of methods that unleashed its full synthetic potential.

Chapter 1: The Dawn of Thioacetal Chemistry - The Pioneers

The journey into thioacetal chemistry begins in the late 19th century with the work of German chemist Eugen Baumann.[7][8] While investigating organosulfur compounds, Baumann was among the first to systematically synthesize thioacetals and their ketone-derived counterparts, thioketals.[9] His early methods laid the groundwork for what would become a fundamental transformation in the organic chemist's toolkit. These initial preparations typically involved the reaction of an aldehyde or ketone with a thiol or dithiol, often under harsh acidic conditions, to drive the condensation reaction forward.[1]

Chapter 2: The Foundational Mechanism - An Acid-Catalyzed Condensation

The formation of a thioacetal from a carbonyl compound and thiols is a reversible reaction that requires an acid catalyst, which can be either a Brønsted or Lewis acid.[1] The generally accepted mechanism proceeds through a two-stage process involving a hemithioacetal intermediate.[10]

The Causality Behind Catalysis: The role of the acid is to activate the carbonyl group, rendering its carbon atom more electrophilic and susceptible to attack by the weakly nucleophilic thiol.[11] In the absence of a catalyst, the reaction is often impractically slow.

The mechanism can be delineated as follows:

-

Carbonyl Activation: The acid catalyst (e.g., H⁺ or a Lewis acid like BF₃) coordinates to the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon.

-

Hemithioacetal Formation: A molecule of thiol attacks the activated carbonyl carbon. Subsequent deprotonation of the sulfur atom yields a hemithioacetal.[1][10]

-

Activation of the Hydroxyl Group: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Formation of a Sulfonium Ion: The departure of a water molecule is often assisted by the lone pair of electrons on the adjacent sulfur atom, leading to the formation of a resonance-stabilized sulfonium ion.

-

Final Thiol Attack: A second molecule of thiol attacks the electrophilic carbon of the sulfonium ion.

-

Deprotonation: Final deprotonation yields the stable dithioacetal and regenerates the acid catalyst.[1]

Chapter 3: Classic Experimental Protocols

Early methods for thioacetal synthesis were effective but often required strong acid catalysts and lengthy reaction times. The choice of catalyst and reaction conditions was critical and dictated by the reactivity of the carbonyl substrate.

| Catalyst Type | Example Catalyst(s) | Typical Substrates | General Conditions |

| Brønsted Acid | HCl, H₂SO₄, p-TsOH | Aldehydes, less hindered ketones | Stoichiometric or catalytic amounts, often with solvent |

| Lewis Acid | ZnCl₂, BF₃·OEt₂, AlCl₃ | Aldehydes and ketones | Typically catalytic amounts, often in aprotic solvents |

Protocol: Synthesis of a 1,3-Dithiane from an Aldehyde

This protocol is a generalized representation of the methods used in the mid-20th century, forming the basis for the Corey-Seebach reaction.

Objective: To prepare a 1,3-dithiane, a cyclic thioacetal, which serves as a precursor for an acyl anion equivalent.

Materials:

-

Aldehyde (1.0 eq)

-

1,3-Propanedithiol (1.1 eq)

-

Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq)

-

Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reaction

Procedure:

-

Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: The aldehyde (1.0 eq) is dissolved in the anhydrous solvent (e.g., CHCl₃) and added to the flask. 1,3-Propanedithiol (1.1 eq) is subsequently added via syringe.

-

Catalyst Addition: The reaction mixture is cooled in an ice bath (0 °C). Boron trifluoride etherate (0.1 eq) is added dropwise via the dropping funnel over 5-10 minutes. Causality Note: The exothermic nature of the Lewis acid coordination necessitates slow, cooled addition to maintain control over the reaction.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst. The mixture is transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with the solvent (e.g., CH₂Cl₂).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by column chromatography on silica gel or by distillation to yield the pure 1,3-dithiane.

Chapter 4: Early Synthetic Utility - The Birth of Umpolung

Initially, the primary application of thioacetals was as robust protecting groups for aldehydes and ketones.[2] Their stability in both acidic and basic media, where traditional oxygen-based acetals might be labile, made them synthetically valuable. A chemist could mask a carbonyl group as a thioacetal, perform reactions on other parts of the molecule, and then regenerate the carbonyl group later, typically using harsh reagents like mercury(II) salts.[12]

However, the most revolutionary application of thioacetal chemistry emerged in the 1960s with the work of E.J. Corey and Dieter Seebach.[13] They recognized that the protons on the carbon between the two sulfur atoms of a 1,3-dithiane are weakly acidic (pKa ≈ 31).[14] Treatment with a strong base, such as n-butyllithium, deprotonates this carbon to form a stabilized carbanion.[15]

This discovery was transformative. A standard carbonyl carbon is electrophilic (δ+). By converting it to a lithiated dithiane, its polarity was effectively inverted, or "umpolung," creating a potent nucleophilic acyl anion equivalent.[5][12] This "masked acyl anion" could then react with a wide range of electrophiles (like alkyl halides and epoxides), allowing for the formation of carbon-carbon bonds in a way that was previously unimaginable starting from an aldehyde.[13][14] This methodology, now known as the Corey-Seebach reaction, was a landmark achievement in synthetic organic chemistry, providing access to α-hydroxy ketones, 1,2-diketones, and other structures that were difficult to synthesize via traditional routes.[12][13]

Conclusion

The early literature on thioacetal preparation chronicles a journey from chemical curiosity to a cornerstone of modern synthetic strategy. The initial investigations by pioneers like Eugen Baumann established the fundamental methods for their formation. This foundation, based on acid-catalyzed condensation, provided chemists with a reliable tool for carbonyl protection. The subsequent discovery of the umpolung reactivity of dithianes by Corey and Seebach elevated the thioacetal from a passive protecting group to a powerful intermediate for C-C bond formation. This evolution underscores a core principle of organic synthesis: understanding the fundamental properties and reactivity of a functional group can unlock entirely new and powerful approaches to molecular construction, an insight that continues to drive innovation in the fields of chemical research and drug development today.

References

-

Corey, E. J., & Seebach, D. (1965). Synthesis of 1,2-, 1,4-, and 1,6-Dicarbonyl Compounds by Union of Carbonyl Compounds with 2-Lithio-1,3-dithiane and the Related 2-Lithio-1,3,5-trithiane. Angewandte Chemie International Edition in English, 4(12), 1077-1078. [Link]

-

Wikipedia. (2023). Corey–Seebach reaction. [Link]

-

Album. (n.d.). Eugen Baumann, German Chemist. [Link]

-

Sawan Books. (n.d.). Eugen Baumann. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. [Link]

-

Kiddle. (2024). Eugen Baumann Facts for Kids. [Link]

-

Wikipedia. (2023). Thioacetal. [Link]

-

MDPI. (2022). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. [Link]

-

YouTube. (2023). Acetals as Protecting Groups; Thioacetals. [Link]

-

Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. [Link]

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

-

Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]

-

YouTube. (2019). 09.05 Acetals as Protecting Groups and Thioacetals. [Link]

-

Britannica. (2024). Thioacetal. [Link]

-

Wikipedia. (2023). Schotten–Baumann reaction. [Link]

-

Pearson. (n.d.). Thioacetal Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Wikipedia. (2023). Hemithioacetal. [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. [Link]

-

YouTube. (2019). Thioacetals Explained. [Link]

-

Sathee. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

Sources

- 1. Thioacetal - Wikipedia [en.wikipedia.org]

- 2. Thioacetal | chemical compound | Britannica [britannica.com]

- 3. mdpi.com [mdpi.com]

- 4. Thioacetal Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. Corey-Seebach Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. album-online.com [album-online.com]

- 8. sawanonlinebookstore.com [sawanonlinebookstore.com]

- 9. Eugen Baumann Facts for Kids [kids.kiddle.co]

- 10. Hemithioacetal - Wikipedia [en.wikipedia.org]

- 11. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 12. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Reactivity and Biological Potency of Sulfur-Containing Aldehydes: A Technical Guide for Drug Discovery

Abstract

Sulfur-containing aldehydes, a fascinating yet underexplored class of reactive molecules, are emerging as potent modulators of biological processes with significant therapeutic potential. The substitution of the oxygen atom in an aldehyde with sulfur dramatically alters the molecule's electronic properties, conferring unique reactivity towards biological nucleophiles and opening new avenues for drug design. This in-depth technical guide provides a comprehensive overview of the core principles governing the biological activity of sulfur-containing aldehydes, also known as thioaldehydes. We will delve into their inherent reactivity, diverse pharmacological activities including antimicrobial and anticancer effects, and the molecular mechanisms that underpin these actions. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed experimental protocols and workflows for the synthesis, characterization, and biological evaluation of this promising class of compounds.

Introduction: The Allure of the Thiocarbonyl Group in Aldehydes

The aldehyde functional group, with its electrophilic carbonyl carbon, is a cornerstone of organic chemistry and a frequent player in biological systems. However, the isosteric replacement of the carbonyl oxygen with a sulfur atom to form a thioaldehyde or thial introduces a profound shift in chemical behavior.[1][2] Due to the lower electronegativity and greater polarizability of sulfur compared to oxygen, the C=S double bond is longer, weaker, and more reactive.[3] This heightened reactivity makes simple thioaldehydes notoriously unstable and prone to oligomerization or trimerization.[2] For instance, thioformaldehyde readily forms the cyclic trimer 1,3,5-trithiane.[2]

Despite their inherent instability, nature has harnessed the unique properties of sulfur-containing compounds for a myriad of biological functions.[4] Thioaldehydes and their derivatives are found in various natural products and are implicated in diverse physiological and ecological roles. From a medicinal chemistry perspective, the challenge of stabilizing the thioaldehyde moiety, often through steric hindrance or incorporation into heterocyclic systems, has unlocked a wealth of biologically active molecules with promising therapeutic applications.[5] This guide will navigate the complexities of these fascinating molecules, providing the foundational knowledge and practical insights necessary to explore their potential in drug discovery.

The Chemical Biology of Sulfur-Containing Aldehydes: A Tale of Enhanced Reactivity

The biological activity of sulfur-containing aldehydes is intrinsically linked to their heightened electrophilicity and unique reactivity profile compared to their oxygen-containing counterparts. This section will explore the fundamental chemical principles that govern their interactions with biological macromolecules.

Comparative Reactivity: Aldehydes vs. Thioaldehydes

The substitution of oxygen with sulfur in the aldehyde functional group leads to several key differences in reactivity:

-

Increased Electrophilicity: The carbon atom of a thiocarbonyl group is more electrophilic than that of a carbonyl group. This is attributed to the poorer overlap between the p-orbitals of carbon and the larger 3p orbitals of sulfur, resulting in a weaker π-bond and a greater partial positive charge on the carbon.[6]

-

Enhanced Reactivity with Soft Nucleophiles: According to the principles of Hard and Soft Acids and Bases (HSAB), the "softer" sulfur atom of the thiocarbonyl group leads to a preference for reacting with soft nucleophiles, such as the thiol groups of cysteine residues in proteins.[7] This contrasts with the "harder" carbonyl oxygen, which shows a greater affinity for hard nucleophiles like the amino groups of lysine residues.

-

Propensity for Thioacetal Formation: Thioaldehydes readily react with thiols to form dithioacetals. This reaction is often more favorable and rapid than the formation of acetals from aldehydes and alcohols.[3] This has significant implications for their interactions with biological systems rich in free thiols like glutathione.

Interactions with Biological Macromolecules

The enhanced reactivity of sulfur-containing aldehydes dictates their interactions with key biological targets, primarily proteins and nucleic acids.

-

Protein Modification: The primary targets for thioaldehydes within proteins are nucleophilic amino acid residues. Cysteine residues, with their soft nucleophilic thiol groups, are particularly susceptible to attack, leading to the formation of thiohemiacetals or dithioacetals. This covalent modification can profoundly alter protein structure and function, leading to enzyme inhibition or modulation of signaling pathways.

-

Enzyme Inhibition: The active sites of many enzymes contain critical cysteine residues. Sulfur-containing aldehydes can act as potent enzyme inhibitors by covalently modifying these residues. A notable example is the inhibition of aldehyde dehydrogenase (ALDH), an enzyme crucial for detoxifying aldehydes. Studies have shown that sulfur-containing compounds can inhibit ALDH activity, a mechanism that can be exploited in cancer therapy to induce an accumulation of toxic aldehydes in cancer cells.[8][9][10]

Pharmacological Landscape of Sulfur-Containing Aldehydes

The unique chemical properties of sulfur-containing aldehydes translate into a diverse range of biological activities, with significant potential in antimicrobial and anticancer therapy.

Antimicrobial and Antifungal Activity

A significant body of research has demonstrated the potent antimicrobial and antifungal properties of sulfur-containing aldehydes and their derivatives, such as thiosemicarbazones. These compounds exhibit broad-spectrum activity against various bacterial and fungal pathogens.[1]

The proposed mechanisms of antimicrobial action are multifaceted and include:

-

Disruption of Cellular Membranes: The lipophilic nature of many sulfur-containing compounds allows them to intercalate into and disrupt the integrity of microbial cell membranes.

-

Inhibition of Essential Enzymes: As previously discussed, the reactivity of the thioaldehyde group towards cysteine residues can lead to the inhibition of enzymes vital for microbial survival.

-

Generation of Reactive Oxygen Species (ROS): Some sulfur-containing compounds can undergo redox cycling, leading to the production of ROS that cause oxidative damage to cellular components.

Table 1: Antimicrobial Activity of Selected Sulfur-Containing Aldehyde Derivatives

| Compound Class | Organism | Activity (MIC) | Reference |

| Benzaldehyde Thiosemicarbazones | Bacillus subtilis | Active | [11] |

| Benzaldehyde Thiosemicarbazones | Staphylococcus aureus | Active | [11] |

| Benzaldehyde Thiosemicarbazones | Escherichia coli | Active | [11] |

| Benzaldehyde Thiosemicarbazones | Pseudomonas aeruginosa | Active | [11] |

| Benzaldehyde Thiosemicarbazones | Candida albicans | Active | [11] |

| Benzyl-containing Thiosulfinates | Various Bacteria & Fungi | Broad Spectrum | [1] |

Anticancer Activity

The development of anticancer agents based on sulfur-containing aldehydes and their derivatives is a burgeoning field of research. Thiosemicarbazones, in particular, have shown significant promise due to their ability to selectively target cancer cells.

The anticancer mechanisms of these compounds are often linked to their ability to interfere with cellular metal homeostasis and induce oxidative stress:

-

Iron Chelation: Many thiosemicarbazones are potent iron chelators. Cancer cells have a higher demand for iron than normal cells to support their rapid proliferation. By sequestering intracellular iron, these compounds can inhibit iron-dependent enzymes like ribonucleotide reductase, which is essential for DNA synthesis, thereby halting cell cycle progression.

-

Redox Cycling and ROS Generation: The iron complexes of some thiosemicarbazones are redox-active and can catalyze the production of cytotoxic ROS, leading to oxidative damage and apoptosis.

-

Induction of Apoptosis: Sulfur-containing aldehydes and their derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades and the disruption of mitochondrial function.[11]

Experimental Protocols and Methodologies

A crucial aspect of advancing the study of sulfur-containing aldehydes is the availability of robust and reproducible experimental protocols. This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of these compounds.

Synthesis of Sulfur-Containing Aldehydes and Derivatives

The synthesis of stable sulfur-containing aldehydes can be challenging due to their high reactivity. However, several strategies have been developed to overcome this hurdle.

This protocol describes a general method for the synthesis of stable thiobenzaldehydes through the reaction of a corresponding benzaldehyde with Lawesson's reagent, a thionating agent. Steric hindrance around the thioformyl group is crucial for preventing oligomerization.

Materials:

-

Sterically hindered benzaldehyde derivative

-

Lawesson's reagent

-

Anhydrous toluene

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve the sterically hindered benzaldehyde (1 mmol) in anhydrous toluene (20 mL) under an inert atmosphere (e.g., argon or nitrogen).

-

Add Lawesson's reagent (0.6 mmol) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired thiobenzaldehyde.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12][13]

Thiosemicarbazones are readily synthesized by the condensation of an aldehyde with a thiosemicarbazide.

Materials:

-

Aldehyde of interest

-

Thiosemicarbazide or N-substituted thiosemicarbazide

-

Ethanol

-

Catalytic amount of acetic acid (optional)

Procedure:

-

Dissolve the aldehyde (1 mmol) in ethanol (15 mL).

-

Add a solution of the thiosemicarbazide (1 mmol) in ethanol (10 mL) to the aldehyde solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 1-3 hours. The formation of a precipitate often indicates product formation.

-

Cool the reaction mixture in an ice bath to complete precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) if necessary.

-

Confirm the structure of the synthesized thiosemicarbazone using spectroscopic methods.[11][12][13]

Spectroscopic Characterization

Thorough characterization of synthesized sulfur-containing aldehydes is essential to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The thioformyl proton (–CH=S) in ¹H NMR typically appears at a downfield chemical shift (δ 9-12 ppm). In ¹³C NMR, the thiocarbonyl carbon (C=S) resonates at a significantly downfield position (δ 190-240 ppm).[12][13]

-

Infrared (IR) Spectroscopy: The C=S stretching vibration is typically observed in the range of 1050-1250 cm⁻¹, which is at a lower frequency than the C=O stretch of aldehydes (1650-1750 cm⁻¹).

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[3][14][15]

Evaluation of Biological Activity

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a sulfur-containing aldehyde against a microbial strain.

Materials:

-

Synthesized sulfur-containing aldehyde

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microbial strain and add it to each well.

-

Include positive (microbe in broth) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.

This protocol measures the cytotoxic effect of a sulfur-containing aldehyde on a cancer cell line.

Materials:

-

Synthesized sulfur-containing aldehyde

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-